N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide
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Overview
Description
The compound “N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide” is a complex organic molecule. It contains a chromen-2-one moiety (a common structure in many natural products), a 3,4-dimethoxyphenyl group (found in many biologically active molecules), and a pentanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenyl group would likely contribute to the compound’s overall polarity and could potentially participate in pi-pi stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its overall polarity, the presence of hydrogen bond donors and acceptors, and its molecular weight would all influence properties such as its solubility, melting point, and boiling point .Scientific Research Applications
Anticancer Activity
A novel derivative of myricetin, structurally related to N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide, isolated from Mimosa pudica , demonstrated significant anticancer activity. This compound showed promising in vitro and in vivo anticancer effects against human lung adenocarcinoma and erythroleukemic cell lines, as well as against Dalton's Ascites Lymphoma in mice, suggesting its potential for development as an effective cancer drug (Jose et al., 2016).
Pesticide Chemistry
Research identified a unique interaction between certain herbicides, leading to the formation of an unexpected residue when N-(3,4-dichlorophenyl)-propionamide and a structurally similar compound were applied together. This residue, asymmetric 3,3',4-trichloro-4'-methylazobenzene, highlighted the complex chemical behaviors these compounds can exhibit in environmental settings, illustrating the importance of understanding chemical interactions in pesticide development (Bartha, 1969).
Antihyperglycemic and Antioxidant Agents
Compounds structurally related to this compound have been synthesized and evaluated for their antioxidant and antihyperglycemic activities. Particularly, derivatives containing pyrazole and indenone rings have shown significant in vitro antioxidant properties and in vivo antihyperglycemic effects, demonstrating their potential as therapeutic agents for managing diabetes and oxidative stress-related conditions (Kenchappa et al., 2017).
Structural and Pharmacological Optimization
Research into the structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, which share a core similarity with this compound, has provided insights into chemical modifications that could enhance their pharmacological properties. These modifications aim to optimize these compounds for therapeutic use, particularly as anticancer agents by inhibiting the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator of tumor growth and survival (Mun et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-5-6-10-19(25)24-23-20(15-11-12-17(27-3)18(13-15)28-4)21(26)16-9-7-8-14(2)22(16)29-23/h7-9,11-13H,5-6,10H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRDIRJSZNNWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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